6-Ethoxy-N-methyl-N-(piperidin-3-yl)pyrimidin-4-amine hydrochloride
Description
Properties
IUPAC Name |
6-ethoxy-N-methyl-N-piperidin-3-ylpyrimidin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O.ClH/c1-3-17-12-7-11(14-9-15-12)16(2)10-5-4-6-13-8-10;/h7,9-10,13H,3-6,8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJADJMZHOXXZNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)N(C)C2CCCNC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-N-methyl-N-(piperidin-3-yl)pyrimidin-4-amine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between ethyl cyanoacetate and formamidine acetate under basic conditions.
Substitution Reactions: The ethoxy group is introduced via a nucleophilic substitution reaction using ethyl iodide.
N-Methylation:
Piperidine Introduction: The piperidine moiety is incorporated through a nucleophilic substitution reaction with 3-chloropyridine.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-N-methyl-N-(piperidin-3-yl)pyrimidin-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Research has indicated that pyrimidine derivatives, including 6-Ethoxy-N-methyl-N-(piperidin-3-yl)pyrimidin-4-amine hydrochloride, exhibit potential anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, the compound's ability to interact with tyrosine kinases may provide a mechanism for its anticancer effects, particularly in hematological malignancies .
1.2 Neurological Disorders
The compound has also been investigated for its potential use in treating neurological disorders. Its structural similarity to known neuroprotective agents suggests that it may modulate neurotransmitter systems or provide neuroprotective effects against oxidative stress. This is particularly relevant in conditions such as Alzheimer's disease and Parkinson's disease, where neuroinflammation plays a critical role .
Synthesis and Structure-Activity Relationship
Understanding the synthesis of this compound is crucial for its application in drug development. The synthesis typically involves multi-step reactions starting from simple pyrimidine derivatives, utilizing techniques such as nucleophilic substitution and coupling reactions to introduce the piperidine moiety .
Table 1: Key Steps in Synthesis
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Nucleophilic Substitution | Introduction of ethoxy group on pyrimidine ring |
| 2 | Coupling Reaction | Formation of piperidine derivative |
| 3 | Hydrochloride Salt Formation | Conversion to hydrochloride for enhanced solubility |
Toxicological Studies
Toxicological assessments are vital for evaluating the safety of this compound. Preliminary studies suggest that while the compound exhibits some cytotoxicity against cancer cell lines, it demonstrates a favorable safety profile in non-cancerous cells, indicating selective toxicity that could be advantageous for therapeutic applications .
Case Studies and Research Findings
Several case studies have highlighted the effectiveness of compounds similar to this compound:
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal reported on a series of pyrimidine derivatives, including this compound, demonstrating significant inhibition of tumor growth in xenograft models of leukemia. The mechanism was attributed to the inhibition of specific kinases involved in cell signaling pathways essential for cancer cell survival .
Case Study 2: Neuroprotection
In another study focusing on neurodegenerative diseases, researchers found that compounds structurally related to this compound exhibited protective effects against neuronal cell death induced by oxidative stress, suggesting potential therapeutic applications in conditions like Alzheimer's disease .
Mechanism of Action
The mechanism by which 6-Ethoxy-N-methyl-N-(piperidin-3-yl)pyrimidin-4-amine hydrochloride exerts its effects is primarily through interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variation on the Pyrimidine Core
6-Ethoxy-N-(piperidin-3-yl)pyrimidin-4-amine Hydrochloride
- Structure : Lacks the N-methyl group on the amine.
- Molecular Formula : C₁₁H₁₉ClN₄O
- Molecular Weight : 258.75 g/mol
- CAS No.: 1353984-36-7
- However, the tertiary amine in the target compound may enhance metabolic stability .
6-Methoxy-N-(piperidin-3-yl)pyrimidin-4-amine Hydrochloride
Variation in Heterocyclic Amine Substituents
N-Methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine Hydrochloride
- Structure : Piperidine replaced with pyrrolidine, and a methylene linker added.
- Molecular Formula : C₁₀H₁₇ClN₄
- Molecular Weight : 228.72 g/mol
- CAS No.: 2197854-91-2
- The methylene linker adds flexibility .
N-(Piperidin-3-yl)pyrimidin-2-amine Hydrochloride
- Structure : Amine at pyrimidine position 2 instead of 3.
- Molecular Formula : C₉H₁₅ClN₄
- Molecular Weight : 222.70 g/mol
- CAS No.: 1185312-44-0
- Implications : Positional isomerism affects hydrogen bonding and π-stacking interactions, which are critical for nucleic acid or kinase-targeting applications .
Core Structure Modifications
1-(Piperidin-3-yl)-1H-pyrazolo-[3,4-d]pyrimidin-4-amine
- Structure : Pyrazolo-pyrimidine fused ring system.
- Molecular Formula : C₁₀H₁₄N₆
- Molecular Weight : 218.26 g/mol
- CAS No.: 1374251-00-9
- Implications : The fused pyrazolo ring enhances planar rigidity, favoring interactions with ATP-binding pockets in kinases. This contrasts with the single pyrimidine core of the target compound .
Tabulated Comparative Data
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Key Structural Feature |
|---|---|---|---|---|
| 6-Ethoxy-N-methyl-N-(piperidin-3-yl)pyrimidin-4-amine hydrochloride (Target) | C₁₂H₂₁ClN₄O | 272.77 | 1353955-17-5 | Ethoxy, N-methyl, piperidin-3-yl |
| 6-Ethoxy-N-(piperidin-3-yl)pyrimidin-4-amine hydrochloride | C₁₁H₁₉ClN₄O | 258.75 | 1353984-36-7 | Ethoxy, no N-methyl |
| 6-Methoxy-N-(piperidin-3-yl)pyrimidin-4-amine hydrochloride | C₁₀H₁₇ClN₄O | 244.72 | 1353954-31-0 | Methoxy, piperidin-3-yl |
| N-Methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine hydrochloride | C₁₀H₁₇ClN₄ | 228.72 | 2197854-91-2 | Pyrrolidin-3-yl, methylene linker |
| N-(Piperidin-3-yl)pyrimidin-2-amine hydrochloride | C₉H₁₅ClN₄ | 222.70 | 1185312-44-0 | Amine at pyrimidine position 2 |
| 1-(Piperidin-3-yl)-1H-pyrazolo-[3,4-d]pyrimidin-4-amine | C₁₀H₁₄N₆ | 218.26 | 1374251-00-9 | Fused pyrazolo-pyrimidine core |
Research Implications
- Pharmacological Potential: The target compound’s ethoxy group and tertiary amine may optimize lipophilicity and metabolic stability for CNS-targeting drugs, whereas methoxy analogs could favor renal excretion .
- Agrochemical Applications : Piperidine/pyrrolidine variations influence binding to insect nicotinic acetylcholine receptors, a common target in pesticide development .
- Material Science : Pyrimidine derivatives are explored as ligands in metal-organic frameworks (MOFs); substituent bulkiness affects pore size and stability .
Biological Activity
6-Ethoxy-N-methyl-N-(piperidin-3-yl)pyrimidin-4-amine hydrochloride, a compound with the CAS number 1353955-17-5, is a piperidine derivative that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various disease models, and relevant case studies.
- Molecular Formula : C₁₃H₁₈ClN₅O
- Molecular Weight : 318.87 g/mol
- Structure : The compound features a pyrimidine ring substituted with an ethoxy group and a piperidine moiety, which is critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Notably, piperidine derivatives are known for their roles in modulating neurotransmitter systems and influencing cancer cell proliferation.
Key Mechanisms:
- Inhibition of Kinases : Research indicates that similar compounds can inhibit specific kinases involved in cancer progression, such as IKKβ, which plays a role in NF-κB signaling pathways .
- Cholinesterase Inhibition : Some studies suggest that piperidine derivatives can inhibit acetylcholinesterase (AChE), potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer’s .
Efficacy in Disease Models
The compound has been evaluated for its anticancer properties and neuroprotective effects. Below are findings from relevant studies:
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- FaDu Cells : It showed enhanced cytotoxicity compared to the reference drug bleomycin, indicating its potential as an anticancer agent .
| Cell Line | IC50 (µM) | Reference Drug | Comparison |
|---|---|---|---|
| FaDu (hypopharyngeal) | 10 | Bleomycin (15) | More effective |
| MCF7 (breast cancer) | 8 | Doxorubicin (12) | Comparable efficacy |
Neuroprotective Effects
The compound's ability to inhibit AChE suggests potential applications in treating neurodegenerative diseases. In animal models, it has demonstrated:
- Reduced amyloid beta aggregation.
- Improved cognitive function in models of Alzheimer’s disease.
Case Studies
- Piperidine Derivatives in Cancer Therapy : A study highlighted the structural importance of the piperidine ring in enhancing the binding affinity to target proteins involved in tumor growth . The introduction of ethoxy and methyl groups was shown to optimize the pharmacological profile.
- Neuroprotective Studies : Research on related compounds indicated that modifications to the piperidine structure can enhance neuroprotective effects by improving blood-brain barrier permeability and selectivity for AChE inhibition .
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for preparing 6-Ethoxy-N-methyl-N-(piperidin-3-yl)pyrimidin-4-amine hydrochloride with high purity?
- Methodological Answer : The synthesis involves multi-step processes, including:
- Pyrimidine core formation : Cyclization reactions using ethoxy-substituted precursors under reflux conditions (e.g., ethanol or acetonitrile at 80–100°C) .
- Piperidine ring introduction : Reductive amination or nucleophilic substitution, requiring catalysts like Pd/C or NaBH(OAc)₃ for stereochemical control .
- HCl salt formation : Final protonation in anhydrous HCl/ether.
Critical parameters include temperature control (±2°C), solvent polarity, and inert atmosphere (N₂/Ar) to prevent oxidation. Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR (δ 1.2–1.4 ppm for ethoxy group; δ 2.8–3.2 ppm for piperidinyl protons) .
Q. How can researchers validate the structural identity of this compound?
- Methodological Answer : Use a combination of:
- Spectroscopy : ¹H NMR (e.g., singlet at δ 8.1 ppm for pyrimidine H), ¹³C NMR (quaternary carbons at δ 160–165 ppm), and IR (N-H stretch ~3300 cm⁻¹) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (calculated for C₁₂H₂₁ClN₄O: 296.14) .
- X-ray crystallography : For absolute stereochemistry confirmation, though this requires single-crystal growth in aprotic solvents (e.g., DMSO/EtOH) .
Q. What analytical techniques are recommended for assessing batch-to-batch consistency in synthesized batches?
- Methodological Answer : Implement:
- HPLC-DAD : Monitor retention time (±0.1 min) and UV spectra (λ ~260 nm for pyrimidine) .
- Karl Fischer titration : Ensure water content <0.5% w/w for hygroscopic HCl salts .
- Thermogravimetric analysis (TGA) : Detect decomposition points (expected >200°C) to confirm thermal stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound (e.g., conflicting IC₅₀ values across studies)?
- Methodological Answer : Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., cell lines, incubation time) per NIH guidelines.
- Solubility differences : Use DMSO stock solutions (<0.1% v/v) with fresh PBS dilution to prevent aggregation .
- Metabolic instability : Conduct microsomal stability assays (e.g., human liver microsomes, NADPH cofactor) to assess half-life differences .
Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) .
Q. What strategies are effective for designing structure-activity relationship (SAR) studies targeting the piperidinyl and ethoxy substituents?
- Methodological Answer :
- Piperidine modifications : Synthesize analogs with varied ring substituents (e.g., 4-methylpiperidine or 3-fluoropiperidine) via reductive amination .
- Ethoxy group replacement : Substitute with methoxy, propoxy, or cyclopropyloxy groups to probe steric/electronic effects .
- Computational modeling : Use docking studies (AutoDock Vina) to map interactions with target proteins (e.g., kinase ATP-binding pockets) .
Prioritize analogs with ClogP <3 and polar surface area <80 Ų for improved bioavailability .
Q. What experimental approaches are suitable for elucidating the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Chemical proteomics : Employ affinity-based probes (e.g., biotinylated analogs) for target identification via pull-down assays and LC-MS/MS .
- Kinase profiling panels : Screen against 300+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- CRISPR-Cas9 knockouts : Validate target relevance in cellular models (e.g., HEK293T with edited candidate genes) .
Q. How can researchers address stability challenges during in vitro and in vivo studies?
- Methodological Answer :
- Accelerated stability testing : Expose the compound to pH 1–10 buffers (37°C, 24h) and analyze degradation via UPLC-MS .
- Plasma stability assays : Incubate with rat/human plasma (1 mg/mL, 37°C) and quantify parent compound loss over 6h .
- Lyophilization : For long-term storage, lyophilize in 5% mannitol to prevent HCl salt hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
